molecular formula C14H18N4O5 B15006546 1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B15006546
M. Wt: 322.32 g/mol
InChI Key: KIMRJOQILWPYPZ-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group and a methylpropanone moiety. It has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

The synthesis of 1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dinitrophenylhydrazine and 1-(2-methylpropan-1-one)piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction using larger quantities of starting materials and optimizing reaction conditions to ensure consistent yield and quality.

Chemical Reactions Analysis

1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the dinitrophenyl group are replaced with other substituents. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound generates nitric oxide when metabolized by glutathione S-transferases, which ensures optimal activity. This nitric oxide generation leads to various biological effects, including the inhibition of tumor growth in certain cancer cell lines .

Comparison with Similar Compounds

1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C14H18N4O5

Molecular Weight

322.32 g/mol

IUPAC Name

1-[4-(2,4-dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C14H18N4O5/c1-10(2)14(19)16-7-5-15(6-8-16)12-4-3-11(17(20)21)9-13(12)18(22)23/h3-4,9-10H,5-8H2,1-2H3

InChI Key

KIMRJOQILWPYPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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